3-(Bromomethyl)-5-(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLBTMSQZATMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)phenol typically involves the bromination of 5-(trifluoromethyl)phenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
3-(Bromomethyl)-5-(trifluoromethyl)phenol is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurokinin-1 receptors. This receptor is implicated in several physiological processes, including pain perception and inflammation. Compounds derived from this phenolic scaffold have shown promise in treating conditions such as chronic pain and psychiatric disorders .
Case Study: Neurokinin-1 Receptor Antagonists
Research has demonstrated that derivatives of this compound can act as effective neurokinin-1 receptor antagonists. For instance, a study reported the synthesis of several analogs that exhibited significant binding affinity to the receptor, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Another notable application of this compound is in the development of antimicrobial agents. The presence of the bromomethyl group allows for the introduction of various substituents that can enhance antibacterial activity. A study highlighted the synthesis of derivatives that showed inhibitory effects against Gram-negative bacteria, suggesting their utility in combating bacterial infections .
Case Study: Pilicides
In a study focusing on pilicides, compounds derived from this compound were shown to inhibit biofilm formation in Escherichia coli. The research indicated that these compounds could effectively block the chaperone/usher pathway, which is crucial for bacterial virulence .
Material Science
Beyond pharmaceuticals, this compound has applications in material science, particularly in developing fluorinated polymers and coatings. The trifluoromethyl group imparts unique properties such as increased chemical resistance and thermal stability, making it suitable for high-performance materials.
Case Study: Fluorinated Polymers
Research has explored the incorporation of this compound into polymer matrices to enhance their mechanical properties and resistance to solvents. These modifications have potential applications in coatings and adhesives .
Summary of Synthesis Techniques
| Method | Description | Yield (%) |
|---|---|---|
| Bromination with NBS | Selective bromination under mild conditions | 78-81% |
| Functionalization with amines | Reaction with amines to form amides | 79-83% |
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)phenol involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The phenol group can participate in hydrogen bonding and other interactions with biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Reactivity : The bromomethyl group in the target compound enhances its reactivity compared to bromo-substituted analogs. For instance, in , a bromomethyl group participates in nucleophilic substitution under basic conditions, forming pyrazole derivatives .
- Synthetic Utility : Bromomethyl groups are preferred in alkylation reactions, while bromo groups require harsher conditions (e.g., Ullmann couplings) .
- Lipophilicity : The bromomethyl group increases lipophilicity compared to bromo analogs, influencing solubility in organic solvents .
Functional Group Variants
Table 2: Compounds with Trifluoromethyl and Related Groups
Comparison Insights :
- Pharmaceutical Relevance : The target compound’s –CF₃ group is common in kinase inhibitors (e.g., nilotinib) due to its electron-withdrawing properties, which enhance binding affinity .
- Agrochemical Potential: Analogous to Pyridalyl, the target compound could serve as an intermediate in pesticide synthesis, leveraging the –CF₃ group’s stability .
Reactivity and Stability
- Bromomethyl vs. Other Leaving Groups: Bromomethyl (target compound): Reacts readily with nucleophiles (e.g., amines, phenols) under mild conditions (Cs₂CO₃, DMF, 90°C) . Bromo substituents (e.g., 3-Bromo-5-(trifluoromethyl)phenol): Require transition-metal catalysts (e.g., Pd) for cross-coupling reactions .
- Stability : Bromomethyl compounds may degrade under humid or acidic conditions, necessitating storage at low temperatures (e.g., –20°C) .
Biological Activity
3-(Bromomethyl)-5-(trifluoromethyl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of the compound, supported by data tables, case studies, and detailed research findings.
The chemical formula of this compound is . The presence of bromine and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions. These substituents enhance lipophilicity and stability, allowing for better interaction with biological targets, including enzymes and receptors .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study focusing on various substituted phenols, this compound demonstrated effectiveness against Gram-negative bacteria by inhibiting their virulence through interference with the chaperone/usher pathway .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 40 µg/mL | |
| Pseudomonas aeruginosa | 60 µg/mL |
Anticancer Potential
The anticancer properties of this compound have also been explored. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways related to cancer progression .
Case Study: Inhibition of Cancer Cell Growth
In vitro studies showed that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer types:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
- Colon Cancer (HCT116) : IC50 = 18 µM
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways, while the bromine atom may facilitate interactions with nucleophiles within cells .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the phenolic hydroxyl position have been shown to improve selectivity against acetylcholinesterase (AChE), potentially leading to applications in treating neurodegenerative diseases .
Table 2: Derivatives and Their Biological Activity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Bromomethyl)-5-(trifluoromethyl)phenol, and what factors influence yield optimization?
- Answer: The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, intermediates like 5-(trifluoromethyl)phenol can undergo bromomethylation using reagents such as N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Solvent choice (e.g., methyl tert-butyl ether) and reaction temperature are critical for minimizing side reactions like over-bromination . Yield optimization may require controlling stoichiometry (e.g., limiting excess brominating agents) and purification via column chromatography to isolate the product from di- or tri-substituted byproducts .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Answer: The compound’s bromomethyl group is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in anhydrous solvents (e.g., THF or DCM) at –20°C is recommended. Avoid exposure to light, as UV radiation may accelerate decomposition. Waste containing brominated compounds must be segregated and treated by specialized disposal services to prevent environmental contamination .
Advanced Research Questions
Q. What strategies can mitigate challenges in characterizing this compound using NMR spectroscopy due to fluorine and bromine atoms?
- Answer: The trifluoromethyl group introduces complex splitting patterns in NMR due to - coupling. Use -decoupled NMR or 2D experiments (e.g., HSQC) to resolve overlapping signals. For bromine’s quadrupolar effects, which broaden signals, employ high-field NMR (≥400 MHz) and dilute samples to reduce dipole-dipole interactions. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide complementary structural confirmation .
Q. How does the presence of bromomethyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Answer: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling via in situ boronic acid formation), while the electron-withdrawing trifluoromethyl group stabilizes intermediates and directs regioselectivity in aromatic substitutions. Computational studies (DFT) suggest the trifluoromethyl group lowers the LUMO energy, enhancing reactivity toward electron-rich coupling partners. However, steric hindrance may limit access to certain catalysts (e.g., bulky Pd-ligands) .
Q. What experimental designs are effective for analyzing the compound’s potential as a kinase inhibitor in drug discovery?
- Answer: Molecular docking studies against kinase active sites (e.g., EGFR or VEGFR2) can predict binding affinity. In vitro assays should include enzymatic inhibition assays (IC determination) and cellular cytotoxicity profiling. The bromomethyl group allows functionalization (e.g., bioconjugation for prodrug strategies), while the trifluoromethyl group enhances metabolic stability. Compare analogs lacking these groups to isolate their pharmacodynamic contributions .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields of this compound across studies?
- Answer: Contradictions often arise from differences in bromination methods (e.g., radical vs. electrophilic pathways) or purification techniques. Systematically replicate key procedures (solvent, catalyst, and temperature) from literature and validate purity via HPLC or NMR. Collaborative inter-lab validation and reporting detailed experimental logs (e.g., moisture levels in solvents) enhance reproducibility .
Methodological Tables
| Synthetic Method Comparison | Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Radical Bromination (NBS, AIBN) | DCM, 60°C, 12h | 45–60% | Over-bromination |
| Electrophilic Substitution (HBr/HO) | Acetic acid, RT, 6h | 30–50% | Acidic hydrolysis of product |
| Pd-Catalyzed Cross-Coupling | THF, Pd(PPh), 80°C | 55–70% | Catalyst cost and sensitivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
